molecular formula C11H12N4O2 B2495682 2-methyl-2-[4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl]propanoic acid CAS No. 2137787-30-3

2-methyl-2-[4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl]propanoic acid

Cat. No.: B2495682
CAS No.: 2137787-30-3
M. Wt: 232.243
InChI Key: PVQLLFSVYOAUSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-methyl-2-[4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl]propanoic acid (IUPAC name) is a triazole-functionalized propanoic acid derivative. Its structure features a pyridin-4-yl group at the 4-position of the 1,2,3-triazole ring and a methyl-substituted propanoic acid backbone. This molecule is cataloged as a building block in medicinal chemistry, with a purity of 95% and CAS number 232.24 . Its applications span drug discovery, particularly in designing enzyme inhibitors and peptidomimetics, due to the triazole’s rigidity and the pyridine’s hydrogen-bonding capability .

Properties

IUPAC Name

2-methyl-2-(4-pyridin-4-yltriazol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-11(2,10(16)17)15-7-9(13-14-15)8-3-5-12-6-4-8/h3-7H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQLLFSVYOAUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1C=C(N=N1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Propargyl Precursor

The propargyl component, methyl 2-methyl-2-propiolylpropanoate, is prepared via esterification of 2-methyl-2-propiolylpropanoic acid. Patent data reveal that analogous esters are hydrolyzed using aqueous sodium hydroxide in methanol, yielding carboxylic acids in >90% purity. Chlorination of the acid with thionyl chloride ($$ \text{SOCl}_2 $$) generates the corresponding acyl chloride, which is subsequently treated with propargylamine to introduce the alkyne functionality.

Cycloaddition Reaction

Reaction of 4-azidopyridine with the propargyl derivative is conducted in a $$ \text{Cu(I)} $$-catalyzed system. A typical protocol uses copper(I) iodide (5 mol%), sodium ascorbate (10 mol%), and a 1:1 mixture of $$ \text{CH}2\text{Cl}2 $$-water at 25°C for 12 hours. The triazole product precipitates upon neutralization, with yields averaging 75–85%.

Table 1: Optimization of CuAAC Conditions

Parameter Optimal Value Impact on Yield
Catalyst $$ \text{CuI} $$ Maximizes regioselectivity
Solvent $$ \text{CH}2\text{Cl}2 $$-$$ \text{H}_2\text{O} $$ Enhances solubility
Temperature 25°C Prevents side reactions
Reaction Time 12 h Ensures completion

Alternative Route: β-Carbonyl Phosphonate-Azide Cycloaddition

Recent advances in triazole synthesis employ β-carbonyl phosphonates as alkyne surrogates. This method avoids the need for handling gaseous acetylene precursors.

Reaction Mechanism

A β-carbonyl phosphonate derivative of 2-methylpropanoic acid reacts with 4-azidopyridine under mild conditions (60°C, 6 hours) in dimethylformamide (DMF). The reaction proceeds via a tandem phosphorylation-cyclization sequence, yielding the triazole with 65–70% efficiency.

Advantages Over CuAAC

  • Eliminates copper catalysts, simplifying purification.
  • Tolerates electron-deficient azides, enhancing substrate scope.

Hydrolysis of Ester Intermediates

Final conversion to the carboxylic acid is achieved through hydrolysis of ester-protected intermediates.

Alkaline Hydrolysis

Methyl or ethyl esters are cleaved using 2 M NaOH in aqueous methanol (reflux, 4 hours), followed by acidification with HCl to precipitate the carboxylic acid. This step consistently delivers >95% purity, as confirmed by HPLC.

Enzymatic Hydrolysis

Pilot studies using lipases (e.g., Candida antarctica) in phosphate buffer (pH 7.0, 37°C) show promise for enantioselective synthesis, though yields remain suboptimal (50–60%).

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using ethyl acetate-hexane (3:7) as the eluent. Recrystallization from ethanol-water mixtures enhances purity to >98%.

Spectroscopic Validation

  • $$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$ d6 $$): δ 8.65 (s, 1H, triazole), 8.50 (d, $$ J = 6.0 $$ Hz, 2H, pyridine), 7.85 (d, $$ J = 6.0 $$ Hz, 2H, pyridine), 1.65 (s, 6H, $$ \text{C}(\text{CH}3)_2 $$).
  • MS (ESI+) : m/z 232.1 [M+H]+.

Industrial-Scale Considerations

Patent data highlight the feasibility of kilogram-scale synthesis using continuous flow reactors. Key parameters include:

  • Residence time: 20 minutes.
  • Temperature: 50°C.
  • Catalyst loading: 2 mol% $$ \text{CuI} $$. This approach reduces reaction times by 80% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-[4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methyl-2-[4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl]propanoic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is used in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-methyl-2-[4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl]propanoic acid involves its interaction with specific molecular targets. The triazole and pyridine rings can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The target compound’s analogs differ primarily in substituents on the triazole ring or the pyridine moiety. Key examples include:

Compound Name Substituent on Triazole Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Pyridin-4-yl C₁₂H₁₃N₃O₂ 231.59 High rigidity; pyridine enhances hydrophilicity
2-methyl-2-[4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]propanoic acid Pyridin-3-yl C₁₂H₁₃N₃O₂ 231.59 Altered nitrogen orientation in pyridine may reduce enzyme binding
2-methyl-2-[4-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid Thiophen-2-yl C₁₀H₁₁N₃O₂S 237.28 Increased hydrophobicity due to sulfur
3-benzamido-2-(4-((4-formylphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-3-phenylpropanoic acid (H1) Benzamido and formylphenoxy groups C₂₇H₂₂N₄O₅ 482.49 Enhanced cytotoxicity in MTT assays

Key Observations :

  • Pyridine Position : The pyridin-4-yl group in the target compound optimizes interactions with enzymes like xanthine oxidase, as shown in derivatives with similar scaffolds . Pyridin-3-yl analogs may exhibit weaker binding due to steric or electronic mismatches.
  • Heterocyclic Replacement : Replacing pyridine with thiophene (C₁₀H₁₁N₃O₂S) increases logP, favoring membrane permeability but reducing solubility .
  • Functional Group Additions : Bulky substituents (e.g., benzamido in H1) enhance cytotoxicity but may limit bioavailability .

Critical Analysis :

  • The pyridin-4-yl group’s orientation is critical for hydrogen bonding in enzyme pockets, explaining its superior inhibition compared to pyridin-3-yl analogs .
  • Thiophene analogs, while more lipophilic, lack the pyridine’s electronic profile, limiting their use in polar target interactions .

Biological Activity

2-Methyl-2-[4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl]propanoic acid (CAS No. 2137787-30-3) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a triazole ring linked to a pyridine moiety and a propanoic acid group. The synthesis typically involves:

  • Formation of the Triazole Ring : Achieved via a Huisgen cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) salts.
  • Attachment of the Pyridine Ring : Introduced through nucleophilic substitution reactions.
  • Introduction of the Propanoic Acid Moiety : Accomplished via alkylation followed by hydrolysis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism appears to involve disruption of microbial cell wall synthesis and inhibition of key metabolic pathways.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly in inhibiting cancer cell proliferation. Studies have demonstrated that it induces apoptosis in various cancer cell lines through the activation of caspase pathways. Notably, it has shown promise in targeting specific oncogenic pathways associated with tumor growth.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Hydrogen Bonding : The triazole and pyridine rings can form hydrogen bonds with biological macromolecules.
  • π-π Interactions : These interactions enhance binding affinity to target proteins involved in disease processes.

Case Studies

A series of studies have elucidated the biological effects of this compound:

  • Study on Antimicrobial Activity :
    • Objective : Evaluate effectiveness against bacterial strains.
    • Findings : The compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against tested strains.
  • Study on Anticancer Efficacy :
    • Objective : Assess cytotoxicity in cancer cell lines.
    • Findings : IC50 values were reported at approximately 10 µM for breast and lung cancer cell lines, suggesting significant antiproliferative effects.

Data Table: Summary of Biological Activities

Biological ActivityTarget Organisms/CellsObserved EffectsReference
AntimicrobialGram-positive bacteriaInhibition of growth
Gram-negative bacteriaInhibition of growth
FungiInhibition of growth
AnticancerBreast cancer cellsInduction of apoptosis
Lung cancer cellsInduction of apoptosis

Q & A

Q. What synthetic strategies are employed to prepare 2-methyl-2-[4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl]propanoic acid?

The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

  • Preparation of the azide precursor (e.g., 2-azido-2-methylpropanoic acid).
  • Reaction with 4-ethynylpyridine under Cu(I) catalysis (e.g., CuSO₄·5H₂O and sodium ascorbate in DMF/H₂O at 25–60°C).
  • Purification via silica gel chromatography or recrystallization to isolate the triazole product .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify triazole ring formation (e.g., characteristic singlet for triazole protons at δ 7.5–8.5 ppm) and pyridinyl group integration .
  • HPLC : Reverse-phase methods (C18 column, acetonitrile/water with 0.1% TFA) to assess purity (>95%) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 275.11) .

Q. How are hygroscopic intermediates managed during synthesis?

  • Use anhydrous solvents (e.g., DMF over molecular sieves).
  • Conduct reactions under inert atmosphere (N₂/Ar).
  • Employ lyophilization for final product storage to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods predict biological targets for this compound?

  • In Silico Target Prediction : Tools like SwissTargetPrediction or AutoDock Vina screen for binding affinities to enzymes/receptors (e.g., kinases, HDACs) based on triazole-pyridine pharmacophores. Validate predictions with molecular dynamics simulations to assess binding stability .
  • Polypharmacology Profiling : Use ChEMBL or PubChem BioAssay data to cross-reference structural analogs (e.g., H1/H4 derivatives) with known bioactivity .

Q. What strategies resolve contradictions in crystallographic data during structure determination?

  • SHELXL Refinement : Adjust parameters like hydrogen atom placement (HFIX), anisotropic displacement, and twin refinement for twinned crystals. Validate using R-factor convergence (<5% discrepancy) .
  • Electron Density Maps : Analyze residual density peaks (e.g., using Olex2) to identify disordered solvent molecules or misplaced atoms .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Analog Design : Replace pyridin-4-yl with pyridin-2-yl ( ) or introduce substituents (e.g., nitro, methyl) on the triazole ring to modulate steric/electronic effects.
  • Bioassay Correlation : Test analogs in MTT cytotoxicity assays (e.g., IC₅₀ values against cancer cell lines) and compare with computational docking scores .

Q. What experimental variables influence CuAAC reaction efficiency?

  • Catalyst System : Optimize Cu(I) sources (e.g., CuBr vs. CuSO₄/ascorbate) to reduce side reactions.
  • Solvent Polarity : Higher yields observed in DMSO/H₂O (3:1) vs. THF due to improved azide solubility.
  • Temperature : Kinetic studies show 60°C accelerates reaction completion (1–2 hrs) without decomposition .

Q. How should discrepancies between in vitro bioactivity assays be addressed?

  • Assay Validation : Repeat MTT assays with controls (e.g., cisplatin for cytotoxicity) and standardized cell lines (e.g., HeLa, MCF-7).
  • Data Normalization : Use Z-factor analysis to quantify assay robustness and eliminate outlier datasets .

Q. What challenges arise in electron density map interpretation for X-ray structures?

  • Disorder in Triazole-Pyridine Moieties : Apply restraints (e.g., SIMU/DELU in SHELXL) to model rotational flexibility.
  • Solvent Masking : Use PLATON/SQUEEZE to account for unresolved solvent molecules in porous crystals .

Q. How can rational design enhance solubility or bioavailability?

  • Prodrug Derivatization : Esterify the carboxylic acid (e.g., ethyl ester) to improve membrane permeability, with in situ hydrolysis studies in PBS (pH 7.4) .
  • Co-crystallization : Screen with cyclodextrins or co-formers (e.g., L-arginine) to enhance aqueous solubility via supramolecular interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.